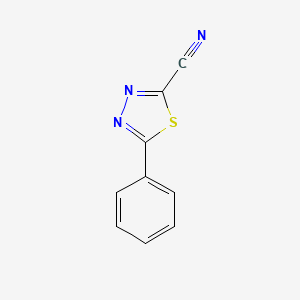

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiadiazole familyThe presence of a phenyl group and a carbonitrile group in the structure of this compound contributes to its unique chemical properties and reactivity .

Mecanismo De Acción

Target of Action

The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .

Mode of Action

This compound interacts with SHP1, inhibiting its activity . This inhibition disrupts the oncogenic cell-signaling cascades that SHP1 is involved in, potentially impeding the proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in oncogenic cell-signaling . By inhibiting SHP1, this compound disrupts these pathways, which may lead to a decrease in the proliferation of cancer cells .

Result of Action

The representative compound of this compound exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It showed about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP . This suggests that the compound could have potential as a novel scaffold to develop new SHP1 inhibitors .

Análisis Bioquímico

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile has been found to interact with the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), an enzyme that plays a crucial role in oncogenic cell-signaling cascades . The compound acts as an inhibitor of SHP1, exhibiting inhibitory activity with an IC50 of approximately 1.33±0.16 μmol/L . This interaction suggests that this compound could potentially be used in the development of new drugs for cancer treatment .

Cellular Effects

While specific studies on the cellular effects of this compound are limited, related compounds have shown significant effects on various types of cells. For instance, some 1,3,4-thiadiazole derivatives have demonstrated anticancer activity against MDA-MB-232 and MCF-7 cell lines . It is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the SHP1 enzyme . The compound binds to the active site of the enzyme, inhibiting its activity . This inhibition can disrupt the cell-signaling cascades that the enzyme is involved in, potentially leading to the suppression of oncogenic activity .

Metabolic Pathways

Given its interaction with the SHP1 enzyme, it is likely that the compound could influence pathways related to cell signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of phenylthiosemicarbazide with various reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and anticancer activities.

Medicine: Potential use as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.

Indole Derivatives: Indole derivatives also show diverse biological activities and are used in medicinal chemistry.

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both a phenyl group and a carbonitrile group, which contribute to its distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block for the synthesis of various biologically active compounds .

Actividad Biológica

5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a phenyl group and a carbonitrile moiety. This unique structure contributes to its biological properties and makes it a valuable scaffold for drug development.

The primary target of this compound is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). The compound inhibits SHP1 activity with an IC50 value of approximately 1.33±0.16μmol/L . This inhibition impacts oncogenic signaling pathways, which are crucial in cancer progression.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 5-Phenyl-1,3,4-thiadiazole derivatives:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance:

Antimicrobial Activity

In addition to its anticancer properties, 5-Phenyl-1,3,4-thiadiazole derivatives have demonstrated antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups enhances this activity significantly .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural modifications:

- Substituents : The introduction of different substituents at the C2 and C5 positions of the thiadiazole ring alters the compound's potency and selectivity against cancer cell lines.

- Pharmacophore Analysis : Compounds with electron-donating groups tend to exhibit enhanced anticancer properties, while electron-withdrawing groups improve antimicrobial efficacy .

Study on Anticancer Efficacy

A recent study synthesized a series of 1,3,4-thiadiazole derivatives and assessed their cytotoxicity against MCF-7 and MDA-MB-231 cells using the MTT assay. The results indicated that several compounds had superior anti-proliferative effects compared to standard chemotherapy agents like etoposide .

Evaluation of Toxicity

The toxicity profile was also evaluated using Daphnia magna assays, where most derivatives exhibited low lethality at concentrations below 200μM, indicating potential safety for therapeutic applications .

Propiedades

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAZAADJISYHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.